molecular formula C3H4NO3P B14063457 (2-Cyanoethoxy)(oxo)phosphaniumolate CAS No. 118221-88-8

(2-Cyanoethoxy)(oxo)phosphaniumolate

Cat. No.: B14063457
CAS No.: 118221-88-8
M. Wt: 133.04 g/mol
InChI Key: GCEAOTDZXFRRHC-UHFFFAOYSA-N
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Description

(2-Cyanoethoxy)(oxo)phosphaniumolate is an organophosphorus compound characterized by the presence of a cyano group, an ethoxy group, and an oxo group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanoethoxy)(oxo)phosphaniumolate typically involves the reaction of phosphorus oxychloride with 2-cyanoethanol under controlled conditions. The reaction proceeds as follows:

POCl3+HOCH2CH2CN(2-Cyanoethoxy)(oxo)phosphaniumolate+HCl\text{POCl}_3 + \text{HOCH}_2\text{CH}_2\text{CN} \rightarrow (\text{2-Cyanoethoxy})(\text{oxo})\text{phosphaniumolate} + \text{HCl} POCl3​+HOCH2​CH2​CN→this compound+HCl

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoethoxy)(oxo)phosphaniumolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to other functional groups.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Cyanoethoxy)(oxo)phosphaniumolate is used as a reagent for introducing cyano and ethoxy groups into target molecules. It serves as a versatile intermediate in the synthesis of complex organic compounds.

Biology

Medicine

Research is ongoing to explore the use of this compound in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

Industry

In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-Cyanoethoxy)(oxo)phosphaniumolate exerts its effects involves the interaction of its functional groups with target molecules. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. The oxo group can act as a coordinating site for metal ions, facilitating catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyanoethoxy)(oxo)phosphorane: Similar structure but different oxidation state.

    (2-Cyanoethoxy)(oxo)phosphonium chloride: Contains a chloride ion instead of an oxo group.

    (2-Cyanoethoxy)(oxo)phosphonate: Contains a phosphonate group instead of a phosphaniumolate group.

Uniqueness

(2-Cyanoethoxy)(oxo)phosphaniumolate is unique due to its combination of cyano, ethoxy, and oxo groups attached to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

118221-88-8

Molecular Formula

C3H4NO3P

Molecular Weight

133.04 g/mol

IUPAC Name

2-cyanoethoxy-oxido-oxophosphanium

InChI

InChI=1S/C3H4NO3P/c4-2-1-3-7-8(5)6/h1,3H2

InChI Key

GCEAOTDZXFRRHC-UHFFFAOYSA-N

Canonical SMILES

C(CO[P+](=O)[O-])C#N

Origin of Product

United States

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